Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester
CAS No.: 101623-68-1
Cat. No.: VC21013085
Molecular Formula: C11H11NO7
Molecular Weight: 269.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 101623-68-1 |
---|---|
Molecular Formula | C11H11NO7 |
Molecular Weight | 269.21 g/mol |
IUPAC Name | 1-(4-nitrophenoxy)carbonyloxyethyl acetate |
Standard InChI | InChI=1S/C11H11NO7/c1-7(13)17-8(2)18-11(14)19-10-5-3-9(4-6-10)12(15)16/h3-6,8H,1-2H3 |
Standard InChI Key | LUJRIWGEPQDLNV-UHFFFAOYSA-N |
SMILES | CC(OC(=O)C)OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES | CC(OC(=O)C)OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Introduction
Chemical Identity and Structure
Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester is an organic compound with the molecular formula C11H11NO7 and a molecular weight of 269.21 g/mol. The compound is also known by its IUPAC name 1-(4-nitrophenoxy)carbonyloxyethyl acetate, which more explicitly describes its chemical structure. This compound belongs to the broader family of carbonate esters, specifically those containing a nitrophenyl group.
The chemical structure features several key functional groups:
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A 4-nitrophenyl group
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A carbonate ester linkage
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An acetoxy ethyl component
The structural arrangement can be represented by the SMILES notation: CC(OC(=O)C)OC(=O)OC1=CC=C(C=C1)N+[O-]. This compound possesses a unique chemical architecture with multiple reactive centers that contribute to its potential applications in research settings.
Structural Identifiers
The complete set of structural identifiers for this compound provides multiple standardized ways to precisely represent its chemical structure, as shown in Table 1.
Table 1: Structural Identifiers for Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester
Identifier Type | Value |
---|---|
CAS Number | 101623-68-1 |
IUPAC Name | 1-(4-nitrophenoxy)carbonyloxyethyl acetate |
Standard InChI | InChI=1S/C11H11NO7/c1-7(13)17-8(2)18-11(14)19-10-5-3-9(4-6-10)12(15)16/h3-6,8H,1-2H3 |
Standard InChIKey | LUJRIWGEPQDLNV-UHFFFAOYSA-N |
Canonical SMILES | CC(OC(=O)C)OC(=O)OC1=CC=C(C=C1)N+[O-] |
Physical and Chemical Properties
Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester exists as a colorless to light yellow oil at room temperature . This physical state is important to consider when handling the compound in laboratory settings. The complete physical and chemical properties of this compound are summarized in Table 2.
Table 2: Physical and Chemical Properties of Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester
Applications in Research
Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester and its analogs have potential applications in several research areas, particularly in pharmaceutical research due to their specific chemical properties.
Prodrug Development
Analogs of this compound, specifically carbonic acid, (acetyloxy)methyl derivatives, have been studied for their prodrug potential. These compounds are of interest because they can release active pharmaceutical ingredients upon hydrolysis. The structural features of Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester suggest it may possess similar capabilities, potentially serving as a carrier or delivery system for active pharmaceutical compounds.
The prodrug approach is particularly valuable when the parent drug has poor physicochemical properties such as limited solubility, stability issues, or bioavailability challenges. The carbonate ester linkage in this compound can be designed to undergo controlled hydrolysis under specific biological conditions, releasing the active component at the target site.
Related Compounds
Several structurally related compounds provide context for understanding the properties and potential applications of Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester.
Structural Analogs
Table 3: Related Structural Analogs
These related compounds share common structural elements such as the 4-nitrophenyl group or carbonate linkages, but differ in other components of the molecule. These differences would influence their chemical reactivity, physical properties, and potential applications.
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